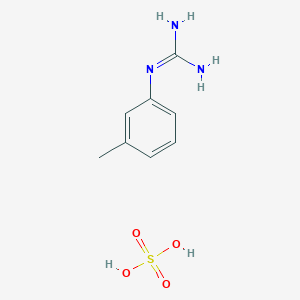

Guanidine, (3-methylphenyl)-, sulfate

Description

Structural and Functional Context within Guanidine (B92328) Chemistry

The guanidine functional group consists of a central carbon atom bonded to three nitrogen atoms. This arrangement allows for significant delocalization of positive charge upon protonation, forming a highly stable guanidinium (B1211019) cation. mdpi.com This inherent stability and strong basicity are central to the function of guanidine and its derivatives. nih.gov The structure can be thought of as a nitrogenous analog of carbonic acid. The guanidinium group's ability to form multiple hydrogen bonds is crucial for its role in molecular recognition and catalysis. nih.gov

Substituted guanidines are compounds where one or more hydrogen atoms on the nitrogen atoms of the guanidine core are replaced by other functional groups, such as alkyl or aryl moieties. nih.gov The introduction of a 3-methylphenyl (m-tolyl) group creates an aryl-substituted guanidine. In the case of Guanidine, (3-methylphenyl)-, sulfate (B86663), the guanidine moiety is substituted with a 3-methylphenyl group and is present as a sulfate salt. This means the protonated (3-methylphenyl)guanidinium cation is ionically bonded to a sulfate anion.

Table 1: Chemical Identity of (3-Methylphenyl)guanidine

| Identifier | Value |

|---|---|

| IUPAC Name | (3-methylphenyl)guanidine |

| Molecular Formula | C₈H₁₁N₃ |

| Canonical SMILES | CC1=CC=CC(=C1)N=C(N)N |

Note: Data for the free base form.

Significance of Substituted Guanidines in Chemical Research

Substituted guanidines are a class of compounds with broad significance across various fields of chemical research. Their unique structural and electronic properties make them valuable as organocatalysts, ligands in coordination chemistry, and scaffolds for the development of therapeutic agents. researchgate.netgoogle.com The ability to tune the steric and electronic properties of the guanidine core by altering the substituents allows for the fine-tuning of its basicity and catalytic activity. nih.gov

In medicinal chemistry, the guanidine moiety is considered a privileged scaffold due to its presence in numerous biologically active compounds and approved drugs. wisc.edu Aryl-substituted guanidines, in particular, have been investigated for a range of pharmacological activities, including as receptor ligands and enzyme inhibitors. rsc.org For example, derivatives of di-o-tolylguanidine have been studied for their high affinity to the sigma receptor, indicating potential applications in the development of antipsychotic agents. hmdb.ca The guanidine group's ability to engage in hydrogen bonding and electrostatic interactions is key to its role in molecular recognition at biological targets.

Scope and Research Trajectory for (3-Methylphenyl)guanidine Sulfate

While specific research on (3-methylphenyl)guanidine sulfate is limited in publicly available literature, the research trajectory for this compound can be inferred from studies on closely related aryl guanidines. The primary areas of investigation for such compounds typically include their synthesis, catalytic applications, and biological activity.

Synthesis: Research in this area focuses on developing efficient and versatile methods for the preparation of substituted guanidines. Common strategies include the guanylation of amines using reagents like cyanamide (B42294) or the conversion of thioureas. For (3-methylphenyl)guanidine, synthetic routes would likely involve the reaction of 3-methylaniline with a suitable guanylating agent.

Catalysis: As strong, non-nucleophilic bases, substituted guanidines are explored as organocatalysts in various organic transformations. nih.gov Research would likely investigate the efficacy of (3-methylphenyl)guanidine in promoting reactions such as Michael additions, Henry reactions, and polymerizations.

Biological Activity: Given the extensive research into the pharmacological properties of aryl guanidines, a logical research trajectory for (3-methylphenyl)guanidine sulfate would be the exploration of its biological effects. researchgate.net This could involve screening for activity against various biological targets, such as G-protein coupled receptors, ion channels, and enzymes, to identify potential therapeutic applications. The methyl substitution on the phenyl ring could influence its binding affinity and selectivity compared to other phenylguanidine derivatives.

Table 2: Research Focus Areas for Aryl-Substituted Guanidines

| Research Area | Description | Potential Relevance to (3-Methylphenyl)guanidine |

|---|---|---|

| Synthetic Methodology | Development of novel and efficient routes to produce substituted guanidines. | Establishing optimized synthesis protocols from precursors like 3-methylaniline. |

| Organocatalysis | Use as non-nucleophilic bases to catalyze organic reactions. | Investigating its catalytic efficiency in asymmetric synthesis and other transformations. |

| Medicinal Chemistry | Exploration of biological activity and structure-activity relationships. | Screening for pharmacological effects and identifying potential therapeutic targets. |

| Materials Science | Incorporation into polymers or materials for specific functional properties. | Exploring its use in the development of functional polymers or supramolecular assemblies. |

Properties

CAS No. |

61747-02-2 |

|---|---|

Molecular Formula |

C8H13N3O4S |

Molecular Weight |

247.27 g/mol |

IUPAC Name |

2-(3-methylphenyl)guanidine;sulfuric acid |

InChI |

InChI=1S/C8H11N3.H2O4S/c1-6-3-2-4-7(5-6)11-8(9)10;1-5(2,3)4/h2-5H,1H3,(H4,9,10,11);(H2,1,2,3,4) |

InChI Key |

FEROOFQUPKKJAT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)N=C(N)N.OS(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Protocols for Guanidine (B92328) Scaffold Construction

The construction of the guanidine functional group is a cornerstone of synthetic organic chemistry, owing to its prevalence in biologically active molecules and organocatalysts. rsc.orgnih.gov Several reliable methods have been developed, each with distinct advantages concerning substrate scope, reaction conditions, and atom economy.

Guanidinylation Reactions of Amine Substrates

The most direct and widely employed method for synthesizing substituted guanidines is the guanidinylation of primary and secondary amines. scholaris.canih.gov This approach involves the reaction of an amine nucleophile with a suitable guanylating agent, which is an electrophilic species containing the pre-formed guanidinyl moiety. A variety of guanylating agents have been developed to facilitate this transformation under different reaction conditions.

Common guanylating agents include:

Cyanamides : Amines can add to cyanamides to form guanidines. This reaction can be catalyzed by acids or Lewis acids, such as scandium(III) triflate, and can proceed under mild conditions, even in aqueous solutions. organic-chemistry.org

Carbodiimides : The addition of amines to carbodiimides is an atom-economical route to N,N',N''-trisubstituted guanidines. rsc.org This reaction can be catalyzed by various metal salts or proceed under solvent-free conditions.

Thioureas : Thioureas serve as precursors to carbodiimides, which are then trapped in situ by an amine. rsc.org The activation of thioureas is often achieved with reagents like mercury(II) chloride or peptide coupling agents. scholaris.camdpi.com

S-Methylisothioureas : These reagents, often protected with Boc or Cbz groups, are effective for the guanidinylation of amines and can be accelerated by the addition of a base like DMAP. organic-chemistry.org

Pyrazole-1-carboxamidines : These are convenient reagents for the one-step transformation of amines into unprotected guanidines. organic-chemistry.orgnih.gov

The choice of guanylating agent and reaction conditions is often dictated by the nucleophilicity and steric hindrance of the amine substrate, as well as the desired substitution pattern on the final guanidine product.

Utilization of Electrophilic Amidine Precursors

An alternative strategy for constructing the guanidine scaffold involves the use of electrophilic amidine precursors. In this approach, an amidine is rendered electrophilic and then reacted with an amine. For instance, amidines can be converted into carbodiimides through an oxidative rearrangement, which then react in situ with amines to furnish guanidines. uantwerpen.be This method offers a pathway to both acyclic and cyclic guanidines under mild conditions.

Another example is the use of N-amidinyliminium ions generated from α-(phenylthio)amidine precursors. These electrophilic intermediates can undergo cyclocondensation reactions with various nucleophiles to produce polycyclic guanidine structures. nih.gov The activation of amides with reagents like trifluoromethanesulfonic anhydride (B1165640) can also generate electrophilic species that react with amines to form amidines, which can be further elaborated to guanidines. researchgate.net

Multicomponent Reaction Strategies for Guanidine Derivatives

Multicomponent reactions (MCRs) offer an efficient and convergent approach to the synthesis of complex molecules, including guanidine-containing heterocycles, in a single step from three or more starting materials. nih.govresearchgate.net These reactions are highly valued for their atom economy and operational simplicity.

The Biginelli reaction is a classic example of an MCR that can be adapted to synthesize guanidine-containing dihydropyrimidines. acs.org This reaction typically involves the condensation of an aldehyde, a β-ketoester, and a guanidine (or a protected derivative). By employing this strategy, a diverse range of substituted pyrimidines with embedded guanidine moieties can be accessed. Guanidine and its salts can also act as reagents or catalysts in various other MCRs to produce substituted diazines and triazines. tubitak.gov.trresearchgate.net

Synthesis of (3-Methylphenyl)guanidine Sulfate (B86663) Analogues

The synthesis of analogues of (3-methylphenyl)guanidine sulfate can be achieved through derivatization of simpler guanidine precursors or by employing targeted functionalization strategies.

Derivatization from N-Methylguanidine and Aryl/Benzyl (B1604629) Halides

While not explicitly detailed in the provided search results for (3-methylphenyl)guanidine, a common strategy for preparing aryl-substituted guanidines involves the reaction of a simpler guanidine, such as N-methylguanidine, with an aryl or benzyl halide. This nucleophilic substitution reaction would typically require a base to deprotonate the guanidine, enhancing its nucleophilicity. Palladium-catalyzed cross-coupling reactions are also a powerful tool for forming C-N bonds and could be employed to couple an aryl halide with a protected guanidine. For instance, Pd-catalyzed carboamination reactions have been used to synthesize cyclic guanidines from N-allylguanidines and aryl bromides. nih.gov

A series of N,N‴-alkanediylbis[N′-(5-halopyrimidin-2-yl)guanidine] salts were synthesized through displacement reactions of 2-methylsulfonylpyrimidines with bisguanidinoalkanes, showcasing the utility of nucleophilic substitution in elaborating guanidine structures. monash.edu

Targeted Functionalization and Substituent Effects

The functionalization of the (3-methylphenyl)guanidine scaffold can be approached by introducing various substituents on the phenyl ring or the guanidine nitrogens. The electronic properties of these substituents can significantly influence the chemical and physical properties of the resulting molecule, such as its basicity (pKa).

A systematic study on the substituent effects on the pKa of aryl guanidines revealed that electron-donating groups on the aryl ring generally increase the basicity, while electron-withdrawing groups decrease it. rsc.org The position of the substituent also plays a crucial role. For example, the pKa decrement for electron-withdrawing groups follows a predictable order based on their electronic effects. rsc.org This understanding is critical for the targeted design of analogues with specific physicochemical properties.

The table below summarizes the effect of various substituents on the pKa of 2-(arylimino)imidazolidines and arylguanidines, providing a predictive framework for the design of (3-methylphenyl)guanidine analogues.

| Substituent | Position | ΔpKa (2-(arylimino)imidazolidines) | ΔpKa (arylguanidines) |

| 4-Me | para | +0.25 | +0.27 |

| 4-OMe | para | +0.38 | +0.33 |

| 4-OPh | para | +0.78 | Not Available |

| 3-Cl | meta | -0.45 | -0.45 |

| 3-F | meta | -0.72 | Not Available |

| 2-F | ortho | -1.11 | Not Available |

| 2-Cl | ortho | -1.23 | Not Available |

| 4-NO2 | para | -1.82 | -2.14 |

Data sourced from a study on substituent effects on the basicity of aryl guanidines. rsc.org ΔpKa represents the change in pKa relative to the unsubstituted parent compound.

This data illustrates that the introduction of a methyl group at the para-position, similar to the meta-position in (3-methylphenyl)guanidine, is expected to slightly increase the basicity of the guanidine group. Conversely, introducing electron-withdrawing groups like nitro or halogen atoms would decrease the basicity. This knowledge allows for the rational design and synthesis of analogues with tailored electronic properties.

Advanced Synthetic Approaches

Advanced methodologies for the synthesis of guanidine compounds, including (3-methylphenyl)guanidine sulfate, have evolved to incorporate catalytic systems, principles of green chemistry, and considerations for industrial-scale production. These approaches aim to improve efficiency, reduce environmental impact, and ensure economic viability.

Catalytic Synthesis of Guanidine Compounds

The synthesis of substituted guanidines has been significantly advanced by the use of transition metal catalysis, which facilitates the formation of carbon-nitrogen bonds under milder conditions than classical methods. rsc.org These catalytic processes are often more efficient and atom-economical. rsc.org

Several catalytic systems have been developed for the guanylation of amines. For instance, an operationally simple and rapid copper-catalyzed three-component synthesis of trisubstituted N-aryl guanidines has been reported. organic-chemistry.org This method involves the reaction of cyanamides, arylboronic acids, and amines in the presence of a copper catalyst. organic-chemistry.orgorganic-chemistry.org Similarly, palladium-catalyzed reactions, such as the carboamination of N-allylguanidines with aryl halides, provide routes to cyclic guanidine derivatives. organic-chemistry.orgnih.gov Silver-catalyzed hydroamination of N-allylguanidines has also been shown to produce substituted cyclic guanidines in high yields. organic-chemistry.orgnih.gov

Lewis acid catalysis represents another strategy to enhance the reactivity of cyanamides toward nucleophilic amines. google.com By forming a complex with the cyanamide (B42294), the Lewis acid increases the electrophilicity of the carbon center, facilitating the addition of the amine. google.com Lanthanide-based catalysts, such as ytterbium triflate and simple lanthanide amides, have also proven effective for the guanylation of amines with carbodiimides or cyanamides under mild or solvent-free conditions. organic-chemistry.org

| Catalyst Type | Catalyst Example | Reactants | Key Features | Reference |

|---|---|---|---|---|

| Copper | CuCl₂·2H₂O | Cyanamides, Arylboronic Acids, Amines | Rapid, three-component synthesis of N-aryl guanidines. | organic-chemistry.org |

| Palladium | Pd Catalyst | N-allyl guanidines, Aryl/Alkenyl Halides | Forms substituted 5-membered cyclic guanidines. | organic-chemistry.org |

| Silver | Silver Catalyst | Tosyl-protected N-allylguanidines | High-yield synthesis of substituted cyclic guanidines via hydroamination. | organic-chemistry.orgnih.gov |

| Lewis Acid | Anhydrous Aluminum Chloride | Amine Hydrochloride, N-disubstituted Cyanamide | Enhances electrophilicity of the cyanamide. | google.com |

| Lanthanide | Ytterbium triflate (Yb(OTf)₃) | Amines, Carbodiimides | Efficient under solvent-free conditions. | organic-chemistry.org |

| Lanthanide | Scandium(III) triflate (Sc(OTf)₃) | Amines, Cyanamide | Proceeds under mild conditions in water. | organic-chemistry.org |

Green Chemistry Principles in Guanidine Synthesis

Green chemistry principles are increasingly being applied to the synthesis of guanidines to minimize environmental impact. wjbphs.com These approaches focus on using less hazardous reagents, employing environmentally benign solvents like water, and utilizing energy-efficient methods such as microwave irradiation. wjbphs.comrsc.org

One key development is the replacement of toxic reagents. For example, cyanuric chloride has been used as an alternative to the classical mercury(II) chloride as an activating agent for di-Boc-thiourea in the guanylation of amines, thereby eliminating heavy-metal waste. organic-chemistry.org Photocatalysis offers another green route; the conversion of thioureas to guanidines can be achieved at room temperature using a ruthenium complex as a photocatalyst under visible light irradiation in a water and ethanol (B145695) mixture. organic-chemistry.org This method benefits from low-toxicity solvents and ambient temperature conditions. organic-chemistry.org

The use of water as a solvent is a cornerstone of green chemistry. wjbphs.com Efficient guanylation of various amines with cyanamide has been demonstrated in water using catalytic amounts of scandium(III) triflate, which avoids the need for preactivated guanylation reagents. organic-chemistry.org Furthermore, guanidine hydrochloride itself has been employed as a green organocatalyst in microwave-mediated, solvent- and metal-free syntheses, highlighting its dual role as a product and a catalyst in other reactions. rsc.org

| Green Principle | Methodology | Reagents/Conditions | Advantages | Reference |

|---|---|---|---|---|

| Alternative Reagents | Thiourea (B124793) activation | Cyanuric chloride (replaces HgCl₂) | Eliminates heavy-metal waste. | organic-chemistry.org |

| Energy Efficiency | Photocatalysis | Ru(bpy)₃Cl₂, visible light, room temp. | Uses ambient conditions and low-toxicity solvents. | organic-chemistry.org |

| Benign Solvents | Catalytic guanylation | Sc(OTf)₃ catalyst in water | Avoids organic solvents and pre-activation steps. | organic-chemistry.org |

| Organocatalysis | Microwave-assisted synthesis | Guanidine hydrochloride as catalyst | Solvent- and metal-free reaction. | rsc.org |

Industrial-Scale Synthesis Considerations

The industrial production of guanidine and its salts, such as the sulfate, often relies on cost-effective starting materials and processes that can be safely scaled up. google.com Common commercial routes involve the reaction of dicyandiamide (B1669379) or cyanamide with ammonium (B1175870) salts like ammonium nitrate (B79036) or ammonium chloride. google.comwikipedia.orggoogle.com To achieve high efficiency, these processes may be conducted under high temperature and pressure. google.com

A patented method for producing guanidine sulfate involves heating diammonium imidodisulfonate with ammonia (B1221849) in a closed system at temperatures between 190-300 °C. google.com Another approach describes the synthesis of guanidine hydrochloride by reacting cyanogen (B1215507) chloride with ammonia in the absence of a solvent at 140° to 220° C. google.com Guanidine can also be obtained as a by-product of the urea (B33335) synthesis process, where it is formed in the high-temperature synthesis zone and can be separated from the process stream. google.com

For substituted aryl guanidines, specific industrial methods have been developed. A patent for the synthesis of (2-methyl-5-nitrophenyl)guanidine sulfate, an intermediate for the drug imatinib, provides a relevant example. patsnap.com This process involves reacting 2-amino-4-nitrotoluene with O-methylisourea sulfate in a mixed solvent system (ethanol and DMF) under alkaline conditions, followed by pH adjustment to precipitate the product. patsnap.com This method highlights key industrial considerations: the use of readily available starting materials, solvent selection for reaction and purification, and process control (pH, temperature) to maximize yield and purity. patsnap.com

| Consideration | Description | Example Process | Reference |

|---|---|---|---|

| Starting Materials | Selection based on cost, availability, and safety. | Dicyandiamide and ammonium salts for unsubstituted guanidine. | google.com |

| Reaction Conditions | Optimization of temperature, pressure, and reaction time for efficiency and safety. | High temperature (140-220 °C) for the reaction of cyanogen chloride and ammonia. | google.com |

| Process Control | Precise control of parameters like pH to ensure high yield and purity. | pH adjustment with ammonia water and sulfuric acid during synthesis of (2-methyl-5-nitrophenyl)guanidine sulfate. | patsnap.com |

| Product Isolation | Efficient methods for separating the product from the reaction mixture and by-products. | Crystallization and filtration from an ethanol/DMF solvent mixture. | patsnap.com |

| By-product Management | Separation and potential utilization of by-products. | Separation of guanidine from the effluent of industrial urea synthesis. | google.com |

Reactivity and Further Derivatization of the Guanidine Moiety

The guanidine group is a highly basic, nitrogen-rich functional group that exhibits versatile reactivity, making it a valuable moiety for further chemical transformations. rsc.org Its strong basicity and nucleophilicity allow it to participate in a wide range of reactions, leading to the synthesis of various derivatives and complex structures, including heterocyclic compounds. acs.org

One of the key reactions of the guanidine moiety is its condensation with dicarbonyl compounds. For example, guanidines react with α-diketones to form 4,5-disubstituted-2-aminoimidazoles. acs.org This reactivity is a cornerstone for building more complex heterocyclic systems. The guanidinium (B1211019) cation, formed by protonation of the guanidine group, can also be a precursor for reactive intermediates. Guanidinium salts carrying a glycinate (B8599266) function can react with aldehydes under basic conditions to form guanidinium ylides, which subsequently lead to the synthesis of aziridine-2-carboxylates. jst.go.jpnih.gov

The guanidine group is also readily derivatized for analytical purposes. Pre-column derivatization with reagents such as acetylacetone (B45752) or benzoin (B196080) allows for the quantification of guanidine salts by HPLC or LC-MS. nih.govnih.gov These reactions, which form stable, detectable products, underscore the reactivity of the guanidine nitrogen atoms. nih.govnih.gov Furthermore, the guanidine moiety can act as a ligand, coordinating with metal ions, which is an area of interest in coordination chemistry. rsc.org The ability to functionalize the nitrogen atoms of the guanidine core allows for the synthesis of complex molecules, such as the preparation of 2-aminobenzimidazoles from appropriately substituted precursors, which can serve as mimetics of the parent guanidine structure. nih.gov

| Reaction Type | Reactant(s) | Product(s) | Significance | Reference |

|---|---|---|---|---|

| Heterocycle Synthesis | α-Diketones | 2-Aminoimidazoles | Formation of important heterocyclic scaffolds. | acs.org |

| Ylide Formation/Aziridination | Guanidinium salts with a glycinate function, Aldehydes | Aziridine-2-carboxylates | Synthesis of useful building blocks for amino acid derivatives. | jst.go.jpnih.gov |

| Analytical Derivatization | Acetylacetone | Pyrimidine derivative | Enables HPLC analysis of guanidine compounds. | nih.gov |

| Analytical Derivatization | Benzoin | Substituted imidazole (B134444) derivative | Enables LC-MS analysis of guanidine compounds. | nih.gov |

| Cyclization | Substituted 1,2-diaminoarenes, BrCN | 2-Aminobenzimidazoles | Creates rigid mimetics of guanidine structures for biological studies. | nih.gov |

Structural Elucidation and Analytical Characterization

Spectroscopic Techniques for Molecular Structure Determination

Spectroscopy provides a powerful, non-destructive means to probe the molecular structure of (3-methylphenyl)guanidine sulfate (B86663). By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic connectivity, functional groups, and dynamic behavior can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. It provides granular insight into the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, allowing for the precise mapping of the molecular framework.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for assigning the structure of the (3-methylphenyl)guanidinium cation.

In ¹H NMR, the spectrum is expected to show distinct signals corresponding to the different types of protons. The protons on the aromatic ring typically appear in the downfield region (around 7.0-7.5 ppm) due to the deshielding effect of the ring current. The specific splitting patterns of these signals would confirm the 1,3- (or meta) substitution pattern. A singlet corresponding to the methyl group protons would be observed in the upfield region (around 2.3 ppm). The protons attached to the nitrogen atoms of the guanidinium (B1211019) group (N-H) would likely appear as broad singlets, and their chemical shift can be highly variable depending on the solvent, concentration, and temperature due to proton exchange and hydrogen bonding.

¹³C NMR spectroscopy provides complementary information about the carbon skeleton. The spectrum would show a signal for the unique carbon of the guanidinium group (=C(NH₂)₂) in the range of 155-165 ppm. Aromatic carbons would resonate between 120-140 ppm, with the carbon atom attached to the methyl group showing a distinct chemical shift. The methyl carbon itself would produce a signal in the highly shielded, upfield region of the spectrum (around 20-25 ppm). libretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts for the (3-methylphenyl)guanidinium Cation Predicted data based on typical values for related structural motifs.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (Ar-H) | 7.0 - 7.5 | Multiplet |

| Guanidinium (N-H) | Variable (Broad) | Singlet |

| Methyl (CH₃) | ~2.3 | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for the (3-methylphenyl)guanidinium Cation Predicted data based on typical values for related structural motifs. libretexts.orgresearchgate.net

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Guanidinium (C=N) | 155 - 165 |

| Aromatic (Ar-C) | 120 - 140 |

| Methyl (CH₃) | 20 - 25 |

Variable Temperature (VT) NMR is a specialized technique used to study dynamic processes within a molecule that occur on the NMR timescale. For the (3-methylphenyl)guanidinium cation, VT-NMR could be employed to investigate restricted rotation around the C-N bonds. researchgate.net At low temperatures, the rotation may be slow enough to make the N-H protons chemically non-equivalent, resulting in separate signals. As the temperature increases, the rate of rotation increases, leading to the broadening and eventual coalescence of these signals into a single, averaged peak. This analysis provides valuable data on the energy barriers associated with conformational isomers (rotamers). Similarly, the rate of proton exchange between the guanidinium group and trace amounts of acid or water in the solvent can be studied, which often manifests as sharpening or broadening of the N-H signals with temperature changes. rsc.org

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex signals observed in 1D spectra and confirming atomic connectivity. chimia.ch

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar coupling between adjacent protons, helping to confirm the substitution pattern on the aromatic ring by showing correlations between neighboring aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the methyl proton signal to the methyl carbon signal. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the aromatic carbon attached to the guanidinium group. An HMBC experiment would show a correlation from the aromatic protons to the guanidinium carbon, confirming the connection between the phenyl ring and the guanidine (B92328) moiety. researchgate.net

Multinuclear NMR, particularly ¹⁵N NMR, can provide direct information about the nitrogen environments. Although less common due to the low natural abundance and lower sensitivity of the ¹⁵N isotope, it can be used to study tautomeric equilibria in guanidine systems, providing insight into the electronic structure of the guanidinium core. rsc.org

IR and UV-Vis spectroscopy probe the vibrational and electronic properties of a molecule, respectively, offering complementary data for structural characterization.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of (3-methylphenyl)guanidine sulfate would exhibit several characteristic absorption bands. The guanidinium cation would be identified by strong, broad bands in the 3100-3400 cm⁻¹ region, corresponding to N-H stretching vibrations. researchgate.net A strong absorption band around 1640-1670 cm⁻¹ is characteristic of the C=N stretching of the guanidinium group. researchgate.netacs.org Bending vibrations for the N-H groups typically appear around 1550-1650 cm⁻¹. The presence of the 3-methylphenyl group would be confirmed by aromatic C-H stretching vibrations just above 3000 cm⁻¹ and aromatic C=C ring stretching vibrations in the 1450-1600 cm⁻¹ region. The sulfate anion (SO₄²⁻) would also show strong, characteristic absorption bands, typically around 1100 cm⁻¹. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within the molecule. For (3-methylphenyl)guanidine, the primary chromophore is the substituted benzene (B151609) ring. The spectrum is expected to show strong absorption bands in the UV region, typically between 200 and 300 nm. These absorptions arise from π → π* electronic transitions within the aromatic system. researchgate.netresearchgate.net The exact position of the maximum absorbance (λmax) and the molar absorptivity (ε) are influenced by the substitution on the ring—in this case, the methyl and guanidinium groups. nih.gov

Table 3: Characteristic IR Absorption Bands for (3-methylphenyl)guanidine Sulfate Data represent typical frequency ranges for the specified functional groups. researchgate.netnih.gov

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Guanidinium (N-H) | Stretching | 3100 - 3400 (Broad) |

| Aromatic (C-H) | Stretching | 3000 - 3100 |

| Guanidinium (C=N) | Stretching | 1640 - 1670 |

| Guanidinium (N-H) | Bending | 1550 - 1650 |

| Aromatic (C=C) | Ring Stretching | 1450 - 1600 |

| Sulfate (S=O) | Stretching | ~1100 |

Table 4: Expected UV-Vis Absorption for (3-methylphenyl)guanidine Predicted data based on typical values for substituted aromatic compounds. researchgate.netresearchgate.net

| Electronic Transition | Expected λmax (nm) | Chromophore |

| π → π* | 200 - 300 | Phenyl Ring |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of the (3-methylphenyl)guanidinium cation and to gain structural information from its fragmentation patterns.

In a typical MS experiment, the compound is ionized, and the resulting molecular ion (in this case, the [(C₈H₁₁N₃)H]⁺ cation) is detected. High-resolution mass spectrometry (HRMS) can determine the mass with very high precision, allowing for the confirmation of the elemental formula.

The molecular ion is energetically unstable and can break apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to deduce the original structure. For the (3-methylphenyl)guanidinium cation, key fragmentation pathways would likely include:

Loss of ammonia (B1221849) (NH₃): Cleavage within the guanidine group to form a more stable ion.

Loss of the methyl radical (•CH₃): Fragmentation leading to a phenylguanidinium (B1229882) ion.

Cleavage of the C-N bond: Separation of the guanidine head from the tolyl group, resulting in fragments corresponding to the tolyl cation and the neutral guanidine molecule (or vice versa, depending on where the charge is retained). libretexts.org

Analyzing these fragmentation patterns allows for the step-by-step reconstruction of the molecule's structure, confirming the connectivity of the 3-methylphenyl group to the guanidine core. chemguide.co.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chromatographic Methods for Purity, Homogeneity, and Quantitation

Chromatography is an indispensable tool for the separation and analysis of guanidine compounds. Due to their basic and polar nature, specialized chromatographic approaches are often necessary to achieve adequate separation and quantification.

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for substituted guanidines. The inherent properties of (3-methylphenyl)guanidine, such as its hydrophobicity imparted by the methylphenyl group and the basicity of the guanidine moiety, allow for retention by both reversed-phase and ion-exchange mechanisms. sielc.com

A reversed-phase HPLC method would likely be the primary choice. The hydrophobic 3-methylphenyl group allows for retention on nonpolar stationary phases like C18. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would be employed to separate the main compound from potential impurities with different polarities. sielc.com UV detection is suitable for aryl guanidines due to the presence of the chromophoric phenyl ring. mtc-usa.com

Table 1: Illustrative HPLC Parameters for Purity and Impurity Profiling of Substituted Guanidines

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This method would be capable of separating (3-methylphenyl)guanidine from more polar starting materials and less polar byproducts.

Quantifying (3-methylphenyl)guanidine sulfate in complex matrices such as biological fluids (e.g., plasma, urine) or environmental samples presents analytical challenges due to potential interferences. nih.govresearchgate.net HPLC coupled with a selective detector, such as a mass spectrometer (LC-MS), is often the method of choice for such applications, offering high sensitivity and specificity. nih.gov

For quantitation, a cation-exchange or mixed-mode HPLC column can be advantageous. sielc.comnih.gov The positively charged guanidinium ion at physiological pH can be effectively retained and separated from matrix components. sielc.com Sample preparation is a critical step and may involve protein precipitation for biological samples to prevent column fouling and interference. nih.gov

A validated HPLC method for the quantitation of guanidine in a simulated pharmaceutical formulation demonstrated good linearity, accuracy, and precision, with a limit of detection (LOD) of 0.0045 mg/L and a limit of quantitation (LOQ) of 0.0125 mg/L for guanidine. thermofisher.com Similar performance would be expected for a validated method for (3-methylphenyl)guanidine sulfate.

Table 2: Typical Validation Parameters for a Quantitative HPLC Method for Guanidine Compounds

| Validation Parameter | Typical Acceptance Criteria |

| Linearity (r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98-102% |

| Precision (% RSD) | ≤ 2% |

| LOD | Signal-to-Noise Ratio of 3:1 |

| LOQ | Signal-to-Noise Ratio of 10:1 |

Stability-indicating HPLC methods are crucial for determining the shelf-life and storage conditions of a drug substance. chromatographyonline.com These methods are designed to separate the intact compound from its degradation products that may form under various stress conditions such as heat, light, humidity, and acidic or basic environments.

For (3-methylphenyl)guanidine sulfate, a forced degradation study would be performed by subjecting the compound to these stress conditions. The resulting samples would then be analyzed by a stability-indicating HPLC method, likely a gradient reversed-phase method with photodiode array (PDA) detection to assess peak purity. The separation of the parent compound from all degradation products would demonstrate the specificity of the method. science.gov

Thin-Layer Chromatography (TLC) is a simpler and more rapid chromatographic technique that can be used for qualitative analysis, such as monitoring reaction progress and identifying the presence of guanidine compounds. nih.gov For substituted guanidines, silica (B1680970) gel or cellulose (B213188) plates can be used as the stationary phase. nih.gov

A study on the TLC of twelve guanidino compounds found that a solvent system of chloroform-methanol-ammonia was suitable for one-dimensional chromatography on cellulose layers. nih.gov For (3-methylphenyl)guanidine, a similar polar solvent system would likely provide good separation. Visualization of the spots can be achieved under UV light or by using a specific colorimetric spray reagent, such as the Sakaguchi reagent, which is characteristic for guanidines.

High-Performance Liquid Chromatography (HPLC)

X-ray Crystallography for Definitive Three-Dimensional Structure

Although the specific crystal structure of (3-methylphenyl)guanidine sulfate is not publicly available, studies on other N,N'-substituted guanidines reveal key structural features. mdpi.comnih.gov The guanidine group is typically planar due to resonance delocalization of the double bond. The substituents on the nitrogen atoms can adopt different conformations (e.g., cis-trans or cis-cis) which can be influenced by the electronic properties of the substituents and intermolecular hydrogen bonding within the crystal. mdpi.com

In the case of (3-methylphenyl)guanidine sulfate, it is expected that the guanidinium cation would form strong hydrogen bonds with the sulfate anion. The crystal structure would reveal the precise nature of these interactions and the conformation of the 3-methylphenyl group relative to the guanidine plane.

Elemental and Functional Group Analysis

The structural integrity and purity of Guanidine, (3-methylphenyl)-, sulfate are confirmed through a combination of elemental analysis and spectroscopic techniques that identify its constituent elements and functional groups. These analytical methods provide a detailed fingerprint of the molecule, ensuring its identity and quality.

Elemental Analysis

Elemental analysis determines the mass percentages of the elements present in the compound. The theoretical composition of this compound can be calculated from its molecular formula. Assuming the salt is formed from two molecules of (3-methylphenyl)guanidine and one molecule of sulfuric acid, the molecular formula is (C₈H₁₁N₃)₂·H₂SO₄. The calculated elemental percentages provide a benchmark for experimental verification.

| Element | Symbol | Atomic Mass (amu) | Percentage (%) |

|---|---|---|---|

| Carbon | C | 12.01 | 48.47 |

| Hydrogen | H | 1.01 | 6.09 |

| Nitrogen | N | 14.01 | 21.19 |

| Sulfur | S | 32.07 | 8.09 |

| Oxygen | O | 16.00 | 16.15 |

Functional Group Analysis

FTIR Spectroscopy: The FTIR spectrum of a guanidine derivative typically shows characteristic absorption bands corresponding to its various functional groups. For (3-methylphenyl)guanidine sulfate, the spectrum would be expected to exhibit bands for N-H stretching vibrations in the guanidinium group, C-H stretching from the aromatic ring and the methyl group, and C=N stretching of the guanidinium core. researchgate.net The presence of the sulfate ion would also be indicated by strong absorption bands.

NMR Spectroscopy: Both ¹H and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon environments in the molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the 3-methylphenyl group, the protons of the methyl group, and the protons attached to the nitrogen atoms of the guanidinium group. hmdb.cachemicalbook.com The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR: The carbon NMR spectrum would display signals for the carbon atoms of the aromatic ring, the methyl group, and the central carbon of the guanidinium group. chemicalbook.comchemrxiv.org The chemical shift of the guanidinium carbon is particularly characteristic.

Mass Spectrometry: Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in confirming the molecular weight and aspects of the structure. nist.gov

The combination of these analytical techniques provides a comprehensive characterization of this compound, confirming its elemental composition and the arrangement of its functional groups. mdpi.com

| Functional Group | Spectroscopic Technique | Expected Characteristic Signal |

|---|---|---|

| N-H (Guanidinium) | FTIR | Broad stretching vibrations ~3200-3400 cm⁻¹ |

| C=N (Guanidinium) | FTIR | Stretching vibration ~1635 cm⁻¹ researchgate.net |

| Aromatic C-H | FTIR | Stretching vibrations ~3000-3100 cm⁻¹ |

| Aliphatic C-H (Methyl) | FTIR | Stretching vibrations ~2855-2930 cm⁻¹ researchgate.net |

| S=O (Sulfate) | FTIR | Strong stretching vibrations ~1100-1200 cm⁻¹ |

| Aromatic Protons | ¹H NMR | Signals in the range of ~7.0-7.5 ppm |

| Methyl Protons | ¹H NMR | Singlet around ~2.3 ppm |

| N-H Protons | ¹H NMR | Broad signals, chemical shift can vary |

| Aromatic Carbons | ¹³C NMR | Signals in the range of ~120-140 ppm |

| Methyl Carbon | ¹³C NMR | Signal around ~20 ppm |

| Guanidinium Carbon | ¹³C NMR | Signal around ~155-160 ppm |

Mechanistic Investigations of Guanidine Mediated Interactions in Vitro

Molecular Recognition and Binding Mechanisms

Hydrogen Bonding, Electrostatic, and Hydrophobic Interactions with Molecular Targets

No studies detailing the specific hydrogen bonding, electrostatic, or hydrophobic interactions of (3-methylphenyl)guanidine sulfate (B86663) with molecular targets were identified.

Guanidine (B92328) Moiety Contribution to Binding Affinity and Specificity

Research specifically quantifying the contribution of the guanidine moiety of (3-methylphenyl)guanidine to binding affinity and specificity is not available.

Enzymatic Activity Modulation and Inhibition

No specific data was found regarding the modulation or inhibition of any enzymes by (3-methylphenyl)guanidine sulfate.

Ion Channel and Membrane Permeability Studies in Cellular Models

Influence on Axolemmal and Sarcolemmal Membrane Permeability

There are no available studies investigating the influence of (3-methylphenyl)guanidine sulfate on the permeability of axolemmal or sarcolemmal membranes.

Effects on Ionic Conductance (K+, Ca2+, Na+)

Specific effects of (3-methylphenyl)guanidine sulfate on potassium (K+), calcium (Ca2+), or sodium (Na+) ion conductance have not been documented in the available literature.

Neurotransmitter Release Pathways and Calcium Dynamics

Guanidine and its derivatives are recognized for their ability to modulate neurotransmitter release from nerve terminals. The primary mechanism underlying this action involves the dynamics of calcium ions (Ca²⁺), which are crucial for the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

The biological activity of guanidine derivatives is intrinsically linked to their molecular structure. Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the guanidine scaffold influence its pharmacological effects. The nature, position, and orientation of substituents on the guanidine core dictate its interaction with biological targets.

For guanidine derivatives that modulate neurotransmitter release, the substitution pattern on the guanidine nitrogen atoms is critical. For instance, studies comparing different alkyl derivatives revealed significant differences in their ability to enhance norepinephrine (B1679862) release. nih.gov Guanidine, methylguanidine, and N,N-dimethylguanidine were all found to be effective enhancers, while N,N'-dimethylguanidine and propylguanidine (B1199440) were inactive. nih.gov Interestingly, propylguanidine could even block the stimulatory effect of guanidine, suggesting a competitive interaction at the target site. nih.gov This highlights that both the presence and the specific arrangement of substituents determine whether a compound will act as an agonist or an antagonist. The high basicity of the guanidine group itself is a key feature, allowing it to exist in a protonated, positively charged state at physiological pH, which is often essential for binding to targets like ion channels or receptors. mdpi.com

| Compound | Effect on Stimulated Norepinephrine Release |

|---|---|

| Guanidine | Enhances (2- to 3-fold) |

| Methylguanidine | Enhances |

| N,N-Dimethylguanidine | Enhances |

| N,N'-Dimethylguanidine | No effect |

| Propylguanidine | No effect; blocks Guanidine's effect |

Impact of Substituents on Electronic and Steric Parameters

The influence of substituents in SAR can be broken down into electronic and steric effects. Electronic effects refer to the ability of a substituent to donate or withdraw electron density, which can alter the pKa (basicity) and polarity of the guanidine group. nih.govrsc.org Steric effects relate to the size and shape of the substituent, which can influence how the molecule fits into a binding site. nih.gov

For example, attaching an electron-withdrawing group to the phenyl ring of a phenylguanidine derivative can decrease the basicity of the guanidine moiety. irb.hr Conversely, electron-donating groups can increase it. This modulation of basicity is critical, as the charge state of the guanidine group affects its ability to form ionic bonds with amino acid residues, such as aspartate or glutamate, in a protein target. nih.govacs.org

Steric hindrance is another significant factor. Bulky substituents can prevent the molecule from adopting the optimal conformation for binding. nih.gov In some cases, steric bulk can enhance selectivity for a particular receptor subtype by preventing binding to others. The placement of substituents is also key; for instance, in a study of copper guanidine quinolinyl complexes, substituents in the 2-position were found to have a steric influence on the coordination geometry, while those in other positions primarily exerted electronic effects. nih.gov The interplay between these electronic and steric parameters is fundamental to the rational design of guanidine-based compounds with specific biological activities. researchgate.net

Ultrastructural Changes in Isolated Tissues and Cells (In Vitro)

Exposure of isolated tissues and cells to certain guanidine derivatives can lead to observable changes at the ultrastructural level, providing insights into their cytotoxic potential and mechanisms of action. Studies on sympathetic ganglia have been particularly informative in this regard.

In vitro investigations using rat superior cervical ganglia have shown that while some guanidine compounds produce no significant changes, others can induce notable cytotoxic effects. capes.gov.br For certain derivatives, these changes include chromatolysis of nerve cells, which is the dissolution of the Nissl bodies in the cell body, often as a response to injury. capes.gov.br At the ultrastructural level, more subtle and specific damage can be observed. A common finding is mitochondrial swelling, accompanied by a partial loss of the inner mitochondrial membranes, known as cristae. capes.gov.br This suggests that the compound may interfere with cellular energy metabolism or mitochondrial membrane integrity. The accumulation of lipofuscin pigment granules within the cytoplasm has also been noted with some derivatives, which can be an indicator of cellular stress and aging. capes.gov.br The differences in the extent of these changes between various guanidine compounds are thought to be related to their differing potencies and their ability to accumulate within sympathetic nerve cells. capes.gov.br

| Guanidine Derivative Class | Observed Ultrastructural Changes in Nerve Cells |

|---|---|

| Potent Sympathetic Blockers (e.g., Guanethidine, Guanacline) | Major mitochondrial swelling, loss of mitochondrial crests, appearance of lipofuscin granules. capes.gov.br |

| Other Derivatives (e.g., Bretylium, Debrisoquin, Bethanidine) | Minor mitochondrial swelling with partial loss of crests. capes.gov.br |

| Guanidine (unsubstituted) | No significant changes observed. capes.gov.br |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate prediction of various molecular properties. For guanidine (B92328) derivatives, DFT calculations are instrumental in understanding their structure, reactivity, and spectroscopic characteristics. A common approach involves using functionals like B3LYP in combination with basis sets such as 6-31G(d,p) or 6-311G(d,p) to achieve a balance between computational cost and accuracy. acs.org

Prediction of Molecular Geometries and Conformational Preferences

DFT calculations are routinely employed to predict the most stable three-dimensional structures of molecules. This involves geometry optimization, a process that locates the minimum energy conformation on the potential energy surface. For guanidine derivatives, these calculations can determine crucial parameters such as bond lengths, bond angles, and dihedral angles.

Table 1: Representative Predicted Bond Lengths in Guanidine Derivatives from DFT Calculations

| Bond Type | Typical Predicted Bond Length (Å) | Influencing Factors |

| C=N (imino) | ~1.27 - 1.31 | Tautomeric form, substituent effects |

| C-N (amino) | ~1.34 - 1.40 | Tautomeric form, hydrogen bonding |

| N-C (aryl) | Varies | Ring substitution, conjugation |

Note: This table represents typical values for substituted guanidines and is for illustrative purposes. Specific values for (3-methylphenyl)guanidine would require dedicated calculations.

Elucidation of Reaction Mechanisms and Transition States

DFT is a powerful tool for investigating the pathways of chemical reactions. By mapping the potential energy surface, researchers can identify intermediates and, crucially, the transition states that connect them. This allows for the calculation of activation energies, providing insights into reaction kinetics.

For guanidines, which can act as catalysts or nucleophiles, DFT studies have been used to elucidate mechanisms for various reactions, including isomerization, cycloaddition, and Michael additions. rsc.orgmdpi.commdpi.com For example, in a guanidine-catalyzed reaction, DFT can model the interaction of the guanidine with the substrate, showing how it facilitates bond breaking and formation. The calculations can pinpoint the transition state structure and its associated energy barrier, which is the most energetically demanding point of the reaction. mdpi.com Such studies on related systems suggest that the nucleophilic attack of a guanidine nitrogen atom is often a key step. mdpi.com

Simulation of Spectroscopic Properties (e.g., NMR Chemical Shifts)

DFT calculations can predict spectroscopic properties, which is invaluable for structure elucidation and interpretation of experimental data. The simulation of Nuclear Magnetic Resonance (NMR) spectra is a common application. Using methods like the Gauge-Including Atomic Orbital (GIAO) approach, it is possible to calculate the NMR shielding tensors for each nucleus in a molecule. nih.gov These can then be converted into chemical shifts that can be compared with experimental spectra.

Recent advancements have combined DFT-calculated parameters with machine learning models to achieve high accuracy in predicting ¹H and ¹³C chemical shifts for organic molecules. nih.gov For (3-methylphenyl)guanidine, such calculations could predict the chemical shifts for the protons and carbons of the phenyl ring and the guanidine group, aiding in the assignment of experimental NMR spectra. The predicted shifts would be sensitive to the molecule's conformation and tautomeric state.

Quantum Chemical Approaches

Beyond standard DFT calculations, other quantum chemical methods provide deeper insights into the electronic structure and bonding of molecules.

Natural Bond Orbital (NBO) Analysis of Electronic Structure

Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution, hybridization, and intramolecular interactions like hyperconjugation. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

Table 2: Illustrative NBO Analysis Results for a Guanidine Derivative

| Interaction Type | Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) |

| Hyperconjugation | LP (N_amino) | σ* (C-N_imino) | High |

| Resonance | π (C=N_imino) | π* (Aryl Ring) | Moderate |

Note: This table provides a conceptual illustration of NBO analysis. LP denotes a lone pair orbital. Actual values would be specific to the molecule under study.

Studies on Isomerism and Tautomerism in Guanidine Systems

Guanidines can exist in different tautomeric forms, which are isomers that differ in the position of a proton. The relative stability of these tautomers is influenced by factors such as the electronic properties of the substituents and intermolecular interactions like hydrogen bonding. mdpi.com

Computational studies, often using DFT, are essential for determining the relative energies of different tautomers. nih.gov For an N,N'-disubstituted guanidine like (3-methylphenyl)guanidine, several tautomers are possible, differing in which nitrogen atom is part of the imino (C=N) group. By calculating the Gibbs free energy of each possible tautomer, researchers can predict their equilibrium populations in the gas phase or in solution (with the inclusion of a solvent model). acs.orgnih.gov These computational predictions are often corroborated by experimental techniques like ¹⁵N NMR spectroscopy. rsc.org Such studies have shown that the electronic nature of the substituents on the nitrogen atoms plays a critical role in dictating the most stable tautomeric form. mdpi.com

Molecular Dynamics Simulations of Guanidinium-Anion Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the behavior and interactions of atoms and molecules over time. In the context of guanidinium-containing compounds, MD simulations provide molecular-level insights into the dynamic interactions between the planar, positively charged guanidinium (B1211019) cation and various anions, such as sulfate (B86663). These simulations are crucial for understanding the forces that govern the formation of ion pairs and larger aggregates in solution and crystalline states.

The guanidinium cation is known for its ability to form strong hydrogen bonds and engage in stacking interactions. nih.gov Its unique hydration properties and amphiphilic nature allow for complex interaction modes. nih.govacs.org MD simulations have shown that guanidinium can interact with planar amino-acid side chains through stacking, as well as with hydrophobic surfaces. nih.gov This behavior is driven by the displacement of water molecules from weakly hydrated surfaces, which is an entropically favorable process. nih.gov

In simulations involving guanidinium and anions, the interactions are not limited to simple electrostatic attraction. The delocalized positive charge of the guanidinium ion and its planar structure allow for multiple binding motifs. Studies on various guanidinium-based systems reveal that hydrogen bonding is a primary mode of interaction between the cation and anion. rsc.org For instance, in protic guanidinium ionic liquids, the strength of the hydrogen bond is directly related to the properties of the constituent acid. rsc.org

Simulations of guanidinium salts in aqueous solutions have revealed the phenomenon of "like-charge ion pairing," where two guanidinium cations can form a weakly stable pair. acs.orgnih.gov This counterintuitive interaction is stabilized by a combination of dispersion and cavitation forces that overcome the electrostatic repulsion in a high-dielectric medium like water. acs.orgnih.gov

When considering the specific interaction with sulfate anions, MD simulations can elucidate how these divalent anions interact with one or more guanidinium cations. The sulfate anion can act as a hydrogen bond acceptor for the N-H groups of the guanidinium ion. The resulting hydrogen-bonding networks are a key feature in the crystal structures of guanidinium sulfate compounds, often leading to the formation of extended sheets and frameworks. rsc.org These frameworks have a remarkable tendency to crystallize in noncentrosymmetric space groups, a property directed by the specific hydrogen bonding motifs. rsc.org

Table 1: Key Interactions of Guanidinium Cation Investigated by Molecular Dynamics

| Interaction Type | Interacting Partner(s) | Key Findings from MD Simulations | Reference(s) |

|---|---|---|---|

| Cation-Anion Binding | Sulfate, Chloride, Triflate, etc. | Dominated by strong hydrogen bonding; formation of specific ion pair structures. | rsc.orgrsc.org |

| Cation-π Stacking | Aromatic side chains (e.g., Trp) | Stacking interactions displace water, contributing to binding at protein surfaces. | nih.gov |

| Like-Charge Pairing | Another Guanidinium cation | Weakly stable pairs form in aqueous solution due to dispersion and cavitation forces. | acs.orgnih.gov |

| Hydrophobic Interactions | Aliphatic side chains | Weaker interactions contribute to the accumulation of guanidinium at surfaces. | nih.gov |

In Silico Approaches to Structure-Activity Relationship Analysis

In silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) studies, are essential computational techniques for establishing a mathematical correlation between the chemical structure of a compound and its biological activity. For guanidine derivatives, these approaches are used to predict the activity of new compounds and to understand the structural features that are critical for their function.

QSAR models are developed by analyzing a dataset of compounds with known activities. Three-dimensional QSAR (3D-QSAR) is a particularly powerful variant that considers the three-dimensional properties of molecules, such as their steric and electrostatic fields. frontiersin.orgfrontiersin.org For a series of tricyclic guanidine analogues, a highly predictive 3D-QSAR model was developed based on molecular docking results. frontiersin.orgfrontiersin.orgnih.gov This model successfully correlated the 3D structures of the ligands with their biological activities and demonstrated good predictive power for both the training set and a test set of compounds. frontiersin.orgfrontiersin.org

The general workflow for such a study involves several key steps:

Data Set Selection: A diverse set of guanidine derivatives with experimentally measured biological activities is compiled.

Molecular Modeling and Alignment: The 3D structures of the compounds are generated and aligned based on a common scaffold or docking pose.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. In 3D-QSAR, these are often steric and electrostatic interaction energies calculated on a grid surrounding the aligned molecules. frontiersin.orgfrontiersin.org

Model Generation and Validation: Statistical methods, such as partial least squares (PLS), are used to build a mathematical equation linking the descriptors to the activity. The model's robustness and predictive ability are then rigorously validated using techniques like leave-one-out cross-validation and by predicting the activity of an external test set. frontiersin.orgfrontiersin.org

QSAR studies on various classes of guanidine derivatives have identified several key molecular descriptors that influence their activity. For a set of guanidine derivatives studied for their relative sweetness, molar refractivity, solvent accessible surface area, ionization potential, and heat of formation were found to be important descriptors in creating dependable QSAR models. researchgate.netresearchgate.net These findings suggest that both the size and electronic properties of the molecules play a crucial role in their interaction with biological targets. researchgate.net

The insights gained from QSAR models are often visualized using contour maps, which highlight regions in space where certain properties are favorable or unfavorable for activity. For example, blue cubes in a visualization might indicate areas where bulky groups increase activity, while red cubes might show regions where they are detrimental. researchgate.net This information is invaluable for the rational design of new, more potent guanidine derivatives by guiding the modification of the molecular structure to enhance desired properties.

Table 2: Common Descriptors and Methods in QSAR Studies of Guanidine Derivatives

| QSAR Component | Description | Example Application | Reference(s) |

|---|---|---|---|

| Methodology | 3D-QSAR | Used to develop a predictive model for anti-malarial tricyclic guanidine analogues. | frontiersin.orgfrontiersin.orgnih.gov |

| Statistical Analysis | Partial Least Squares (PLS) | Correlates molecular field descriptors with biological activity. | frontiersin.orgfrontiersin.org |

| Validation | Leave-one-out cross-validation (q²), Test set prediction (r²) | Assesses the stability and predictive power of the generated model. | frontiersin.orgfrontiersin.org |

| Molecular Descriptors | Molar Refractivity, Ionization Potential, Heat of Formation | Found to provide dependable QSAR models for predicting the sweetness of guanidine derivatives. | researchgate.netresearchgate.net |

| Molecular Fields | Steric and Electrostatic Fields | Used as descriptors in 3D-QSAR to map favorable and unfavorable regions for activity. | frontiersin.orgfrontiersin.org |

Applications in Chemical Science and Materials Technology

Catalytic Roles of Guanidine (B92328) Derivatives

Guanidine and its derivatives are recognized for their strong basicity and unique hydrogen-bonding capabilities, making them valuable as organocatalysts. researchgate.netrsc.org The guanidinium (B1211019) cation, the conjugate acid of guanidine, is highly stable due to charge delocalization, which contributes to the compound's very strong basic character in its neutral form. wikipedia.org This inherent basicity allows guanidines to activate substrates through proton transfer, forming a guanidinium cation that can then engage in bifunctional catalysis. researchgate.net

Over the past two decades, chiral guanidine derivatives have become established as powerful organocatalysts, primarily owing to their potent basicity and ability to act as hydrogen-bond donors. rsc.orgresearchgate.net These characteristics enable the catalysis of numerous fundamental organic reactions with high levels of efficiency and stereoselectivity. rsc.org

The versatility of guanidine catalysts is evident in their various structural forms, including acyclic, monocyclic, and bicyclic types, which have been successfully applied in diverse asymmetric transformations. rsc.org Furthermore, chiral guanidinium salts have proven effective in phase-transfer catalysis and hydrogen-bond donor catalysis. researchgate.net The combination of chiral guanidines with metal species has further expanded their utility, offering solutions for challenging chemical transformations that are not achievable with conventional catalysts. rsc.orgresearchgate.net

Interactive Table: Asymmetric Reactions Catalyzed by Guanidine Derivatives

| Reaction Type | Role of Guanidine Catalyst | Key Outcome |

| Michael Addition | Brønsted base, H-bond donor | High enantioselectivity |

| Aza-Henry Reaction | Bifunctional activation | High enantioselectivity mdpi.com |

| Strecker Reaction | Bifunctional Brønsted acid | Asymmetric synthesis of amino acids |

| Phospha-Michael Reaction | Bifunctional activation | Asymmetric C-P bond formation nih.gov |

Guanidine and its salts are effective as both catalysts and reagents in multicomponent reactions (MCRs), which are efficient processes for synthesizing complex molecules in a single step. tubitak.gov.trresearchgate.net These compounds are particularly useful for the formation of heterocyclic structures that are significant in medicinal chemistry. tubitak.gov.tr For instance, guanidinium salts can serve as environmentally friendly catalysts for various MCRs. tubitak.gov.tr

A notable application is the one-pot synthesis of 2-amino-4,6-diarylpyrimidines, which can be achieved through the reaction of aromatic aldehydes, acetophenones, and a guanidinium salt like guanidinium carbonate in the presence of a base. tubitak.gov.trresearchgate.net Studies have also documented the use of aryl guanidines in multi-step protocols to generate substituted pyridopyrimidines. tubitak.gov.tr

A key mechanistic feature of guanidine catalysis is the cooperative action of the neutral guanidine and its protonated form, the guanidinium cation. In this bifunctional model, the guanidine acts as a Brønsted base to deprotonate a substrate, while the resulting guanidinium cation acts as a Brønsted acid or hydrogen-bond donor to activate an electrophile. researchgate.netnih.gov This dual activation allows the catalyst to simultaneously interact with both the nucleophile and the electrophile, facilitating the reaction. nih.gov

This guanidine-guanidinium cooperation is crucial in various reactions, including conjugate additions and phosphoryl transfer reactions. nih.govacs.org For example, diphenylmethane (B89790) derivatives featuring two guanidine units have been shown to be effective catalysts for HPNP (2-hydroxypropyl-p-nitrophenyl phosphate) transesterification, demonstrating this cooperative mechanism. acs.org The guanidinium ion can activate the electrophile and nucleophile at the same time through hydrogen bonding interactions, which is essential for the reaction's rate and selectivity. mdpi.comnih.gov

Polymer Science and Advanced Materials

The unique chemical properties of guanidine derivatives also lend themselves to applications in polymer science, from facilitating the curing of resins to enhancing the intrinsic properties of advanced materials.

Guanidine derivatives are utilized as accelerators and hardeners in the curing of epoxy resin systems. wipo.intgoogle.com They are often employed in conjunction with other curing agents, such as dicyandiamide (B1669379) (DICY), to create stable, single-component epoxy formulations that cure rapidly upon heating. google.com The high solubility of many guanidine derivatives in both amine curing agents and the epoxy resins themselves is a significant advantage, particularly for infusion methods that require low-viscosity resins. google.com

Substituted guanidine compounds can be used to cure epoxy resin systems at temperatures between 80 and 180°C, making them suitable for producing adhesives, composite materials, and laminates. wipo.int The reactivity of these systems can be tailored by the specific substituents on the guanidine molecule. google.com

Incorporating guanidine moieties into polymer backbones can lead to materials with significantly enhanced properties. A novel approach involves the creation of a "guanidine urea (B33335) structure" (GUA), a dynamic covalent supramolecular motif that imparts exceptional mechanical strength to thermosets. nih.gov

In these GUA-based polymers, complex networks are formed, driven by multistage hydrogen bonding and π-π stacking. These interactions lead to the formation of noncovalent interaction aggregates (NIAs), resulting in materials with an extremely high Young's modulus, reaching up to 14 GPa. nih.gov Furthermore, thermogravimetric analysis (TGA) has shown that certain guanidine-based polymers are stable to heat, indicating their potential to improve the thermal properties of materials. researchgate.net The enhancement of thermal stability in polymeric systems is also commonly achieved by the addition of nanofillers, a strategy that could be combined with guanidine-functionalized polymers for synergistic effects. mdpi.com

Intermediates and Reagents in Organic Synthesis

Guanidine, (3-methylphenyl)-, sulfate (B86663) serves as a valuable intermediate and reagent in the field of organic synthesis. The guanidine functional group is a key structural motif in numerous biologically active natural products and pharmaceuticals. Substituted guanidines, such as the (3-methylphenyl) derivative, are frequently employed in the construction of more complex molecular architectures, particularly heterocyclic compounds.

Synthesis of Complex Organic Molecules

(3-methylphenyl)guanidine is a versatile building block for synthesizing a variety of complex organic molecules, especially nitrogen-containing heterocycles. One of the prominent applications of guanidines in organic synthesis is their participation in multicomponent reactions, such as the Biginelli reaction. nih.gov In this reaction, a β-ketoester, an aldehyde, and a guanidine derivative condense to form a dihydropyrimidinone ring system. These structures are scaffolds for many pharmacologically active compounds.

The use of a substituted guanidine like (3-methylphenyl)guanidine allows for the introduction of specific steric and electronic properties into the final molecule, which can be crucial for its biological activity or material properties. The methylphenyl group can influence the solubility, lipophilicity, and binding interactions of the resulting compound.

| Reaction Type | Reactants | Product Class | Significance |

| Biginelli Reaction | (3-methylphenyl)guanidine, Aldehyde, β-ketoester | Dihydropyrimidinones | Access to pharmacologically relevant scaffolds. nih.gov |

| Heterocyclization | (3-methylphenyl)guanidine, Diketones/Diesters | Pyrimidines, Triazines | Core structures in medicinal chemistry. |

Applications as Fluorescent Probes

The guanidinium group, the protonated form of guanidine, is a key component in the design of fluorescent probes for the detection of biologically important anions like carboxylates, phosphates, and sulfates. nih.gov While the (3-methylphenyl) group itself is not a fluorophore, (3-methylphenyl)guanidine can be incorporated into a larger molecular structure that contains a fluorescent reporting unit.

The principle behind these fluorescent probes lies in the strong binding affinity of the positively charged guanidinium group for negatively charged analytes through hydrogen bonding and electrostatic interactions. nih.gov This binding event can modulate the electronic environment of the nearby fluorophore, leading to a change in its fluorescence intensity, wavelength, or lifetime. This change in the optical signal allows for the quantitative detection of the target anion. The lipophilic nature of the 3-methylphenyl group can be advantageous for creating probes that can operate within lipid membranes or other non-polar environments.

| Probe Component | Function | Mechanism of Action | Target Analytes |

| Guanidinium Group | Anion Recognition Site | Hydrogen bonding and electrostatic interactions with the analyte. nih.gov | Carboxylates, Phosphates, Sulfates, Nucleotides |

| Fluorophore | Signal Reporter | Change in fluorescence upon anion binding. | Varies by probe design |

| (3-methylphenyl) Group | Modulator | Influences solubility and localization of the probe. | N/A |

Development of Cell-Uptake Promoting Scaffolds

The guanidinium group is renowned for its ability to facilitate the transport of molecules across cell membranes. This property is famously exploited by cell-penetrating peptides (CPPs), such as those derived from the HIV Tat protein, which are rich in the guanidinium-containing amino acid arginine. nih.gov Consequently, scaffolds functionalized with guanidinium groups are extensively developed to enhance the cellular uptake of drugs, imaging agents, and nucleic acids. cymitquimica.com

| Scaffold Type | Functionalization | Purpose | Mechanism |

| Polymers | Covalent attachment of (3-methylphenyl)guanidine | Drug/Gene Delivery | Enhanced cell membrane penetration. cymitquimica.com |

| Dendrimers | Surface modification with guanidinium groups | Targeted Delivery | Multivalent interactions with the cell surface. |

| Nanoparticles | Coating with guanidinium-containing molecules | Imaging and Therapeutics | Improved cellular internalization of the nanoparticle cargo. |

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Pathways and Derivatization Strategies

Future research will likely focus on developing more efficient, atom-economical, and environmentally benign methods for synthesizing substituted guanidines. While classical methods involving multi-step reactions are still in use, the field is moving towards catalytic approaches. rsc.orgrsc.org The metal-mediated catalytic addition of amines to carbodiimides stands out as a particularly promising atom-economical alternative. rsc.org

Another key area is the development of novel derivatization strategies to create a diverse library of functional molecules. Palladium-catalyzed C-H functionalization, using the guanidine (B92328) moiety as a directing group, has been shown to be an effective method for producing ortho-arylated and olefinated arylguanidines under mild conditions. researchgate.net This approach allows for the direct modification of the aromatic ring, opening pathways to new compounds with tailored electronic and steric properties.

Future explorations could focus on:

Expanding Catalyst Systems: Investigating non-precious metal catalysts (e.g., based on copper or yttrium) for guanylation reactions to improve cost-effectiveness and sustainability. rsc.orgresearchgate.net

Controlling Reaction Pathways: Further studies into how factors like the choice of counterion can direct the outcome of reactions, such as favoring Diels-Alder cycloaddition over aza-Michael addition, will allow for more precise synthetic control. nih.gov

Post-Synthesis Modification: Developing new methods for the post-functionalization of the guanidine core itself, potentially through selective protection and deprotection strategies, to introduce new functionalities. researchgate.net

| Synthetic Strategy | Description | Potential Advancement |

| Catalytic Guanylation | Direct addition of amines to carbodiimides mediated by metal catalysts (e.g., Y, Ln, Pd). rsc.orgrsc.org | Development of earth-abundant metal catalysts; improved substrate scope. |

| Directed C-H Functionalization | Use of the guanidine group to direct palladium-catalyzed arylation or olefination at the ortho position of the phenyl ring. researchgate.net | Application to other C-H activation reactions; synthesis of polysubstituted arylguanidines. |

| Anion-Controlled Cycloaddition | Utilizing non-nucleophilic counterions (e.g., hexafluorophosphate) to favor cycloaddition reactions over competing aza-Michael additions. nih.gov | Design of complex polycyclic guanidine-based structures and organocatalysts. |

| Thiourea (B124793) Activation | Activation of a thiourea precursor with a metal salt (e.g., mercury(II) chloride) to facilitate reaction with weaker nucleophiles like aromatic amines under mild conditions. mdpi.com | Replacement of toxic metals with greener activating agents. |

Advanced Mechanistic Investigations using High-Resolution Techniques

A deeper understanding of reaction mechanisms is crucial for the rational design of new catalysts and processes. While guanidines are known to function as strong bases and nucleophilic catalysts, the precise nature of their interactions in transition states is an area of active investigation. rsc.orgresearchgate.net

Emerging opportunities in this area include: